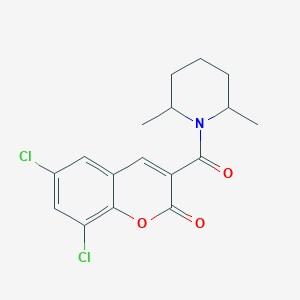

6,8-dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6,8-dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO3/c1-9-4-3-5-10(2)20(9)16(21)13-7-11-6-12(18)8-14(19)15(11)23-17(13)22/h6-10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHWTOURIJINNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with acetic anhydride in the presence of a base.

Chlorination: The chromen-2-one core is then chlorinated at positions 6 and 8 using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Piperidine Substitution: The final step involves the introduction of the 2,6-dimethylpiperidine-1-carbonyl group. This can be accomplished through a nucleophilic substitution reaction using 2,6-dimethylpiperidine and a suitable coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove chlorine atoms or reduce carbonyl groups.

Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenones.

Scientific Research Applications

6,8-dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Material Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 6,8-dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one and their biological activities:

Key Findings

Kinase Inhibition :

- The analog 6,8-dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one demonstrated potent MARK4 inhibition (IC₅₀ = 7.804 μM) and cytotoxicity in HepG2 cells (IC₅₀ = 15.92 μM) . The 3-methoxyphenyl group likely facilitates π-π stacking in the kinase active site. In contrast, the target compound’s 2,6-dimethylpiperidine group may enhance steric complementarity with hydrophobic pockets in kinases.

Antimicrobial Activity :

- Thiazole-modified coumarins, such as 3-(thiazol-4-yl)-2H-chromen-2-one Schiff bases , exhibited exceptional anti-tubercular activity (MIC = 0.5 μg/mL) against Mycobacterium tuberculosis H37Rv, surpassing standard drugs like rifampicin . The dichloro substitution in the target compound may similarly enhance membrane penetration and target binding in microbial systems.

Antiviral Activity :

- 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives inhibited Parvovirus B19 replication in erythroid progenitor cells, with activity highly dependent on substituent electronic properties . The dichloro substitution in the target compound could improve metabolic stability compared to these analogs.

Structure-Activity Relationship (SAR) Insights

- Position 3 Modifications: Aryl groups (e.g., 3-methoxyphenyl) enhance kinase inhibition but may reduce solubility. Heterocyclic substitutions (e.g., thiazole, imidazothiazole) improve antimicrobial/antiviral activity via hydrogen bonding and hydrophobic interactions .

Dichloro Substitution (Positions 6 and 8) :

- Chlorine atoms increase electrophilicity and stabilize the coumarin core, enhancing binding to nucleophilic enzymatic residues .

Biological Activity

Overview

6,8-Dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of chromenones and incorporates a piperidine moiety, which is often associated with various pharmacological effects.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of the Chromen-2-one Core : This is achieved through the condensation of salicylaldehyde with acetic anhydride in the presence of a base.

- Chlorination : The chromen-2-one core is chlorinated at positions 6 and 8 using chlorinating agents like thionyl chloride or phosphorus pentachloride.

- Piperidine Substitution : The final step involves introducing the 2,6-dimethylpiperidine-1-carbonyl group via nucleophilic substitution using 2,6-dimethylpiperidine and a coupling reagent such as dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors involved in various disease pathways. The precise mechanisms are still under investigation, but preliminary studies suggest potential anti-inflammatory and anticancer properties .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to known chemotherapeutics. The presence of chlorine substituents enhances its reactivity and biological efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in several in vitro assays. Results indicate that it may inhibit key inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. In particular, it has been studied for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both humans and Plasmodium species, suggesting potential applications in treating malaria .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

- In Vitro Anticancer Assays : Studies demonstrated that this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating strong cytotoxicity .

- Anti-inflammatory Mechanisms : In models of inflammation, this compound reduced pro-inflammatory cytokine levels significantly compared to controls, suggesting its utility in managing inflammatory conditions .

- Enzyme Interaction Studies : The compound was found to inhibit DHODH effectively in biochemical assays, which correlates with reduced growth rates in Plasmodium falciparum cultures .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Chloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one | Lacks one chlorine atom | Reduced anticancer activity |

| 8-Chloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one | Similar structure | Moderate anti-inflammatory effects |

Q & A

Q. How do synergistic effects with paclitaxel improve therapeutic efficacy in hepatocellular carcinoma models?

- Methodological Answer : Co-administration with paclitaxel in HepG2 xenografts reduces tumor volume by 60% compared to monotherapy (p < 0.01). Mechanistic studies (e.g., Western blotting for apoptosis markers like caspase-3) confirm enhanced microtubule disruption and MARK4 pathway inhibition .

Data Contradiction Analysis

- Example : Discrepancies between computational docking scores (e.g., high GOLDScore but low experimental inhibition) may arise from neglecting solvent entropy or protein conformational changes. Remediation involves Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) calculations to incorporate solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.